Cassiaside B2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cassiaside B2 is a naturally occurring compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine. It is known for its various biological activities, including anti-allergic, anti-inflammatory, and anti-obesity effects . This compound is an inhibitor of protein tyrosine phosphatase 1B and human monoamine oxidase A, and it acts as an agonist of the serotonin receptor 5-HT2C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cassiaside B2 involves multiple steps, starting from the extraction of the seeds of Cassia obtusifolia. The seeds are subjected to solvent extraction, followed by chromatographic separation to isolate this compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the process is carried out under controlled temperature and pressure conditions to ensure the purity of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The seeds are processed in bulk, and advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity and yield . The use of automated systems and continuous processing helps in scaling up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Cassiaside B2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.

Substitution: Various reagents, including halogens and alkylating agents, are used in substitution reactions, often under reflux conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Cassiaside B2 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: this compound is studied for its effects on cellular signaling pathways and its potential as a therapeutic agent in various biological assays.

Medicine: The compound is investigated for its anti-obesity, anti-allergic, and anti-inflammatory properties, making it a potential candidate for drug development.

Industry: This compound is used in the formulation of health supplements and herbal products due to its beneficial effects

Wirkmechanismus

Cassiaside B2 exerts its effects through multiple mechanisms:

Inhibition of Protein Tyrosine Phosphatase 1B: This inhibition enhances insulin receptor signaling, which can improve glucose uptake and reduce blood sugar levels.

Inhibition of Human Monoamine Oxidase A: This inhibition increases the levels of monoamines such as serotonin, which can have mood-enhancing and anti-obesity effects.

Agonism of Serotonin Receptor 5-HT2C: Activation of this receptor leads to appetite suppression and weight loss

Vergleich Mit ähnlichen Verbindungen

Cassiaside B2 is unique due to its combined inhibitory and agonistic activities. Similar compounds include:

Obtusifoliol: Another compound from Cassia obtusifolia with similar anti-obesity effects.

Beta-Sitosterol: A plant sterol that also acts on the serotonin receptor 5-HT2C but through a different mechanism.

Juglanin: A flavonoid with potential anti-obesity effects through modulation of serotonin receptors

This compound stands out due to its multi-targeted approach, making it a promising candidate for various therapeutic applications.

Biologische Aktivität

Cassiaside B2 is a secondary metabolite derived from the seeds of the Cassia plant, particularly Cassia tora and Cassia obtusifolia. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-glycation, and neuroprotective effects. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. Its molecular formula and weight are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₉ |

| Molecular Weight | 366.34 g/mol |

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress related to various diseases. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from damage.

- Mechanism : The antioxidant activity is primarily attributed to the presence of phenolic compounds that can donate electrons to free radicals.

2. Anti-Glycation Effects

Recent studies have highlighted the anti-glycation properties of this compound, which may play a role in preventing diabetic complications.

- Findings : In vitro assays showed that this compound significantly inhibits the glycation of proteins such as bovine serum albumin and human insulin, reducing the formation of advanced glycation end products (AGEs) .

| Assay Type | Inhibition (%) |

|---|---|

| BSA Glycation | 45% |

| Insulin Glycation | 50% |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in relation to neurodegenerative diseases such as Alzheimer's.

- Study Overview : A study demonstrated that this compound inhibits β-amyloid aggregation, a hallmark of Alzheimer's disease, thereby suggesting its potential use in therapeutic applications .

4. Hypolipidemic Effects

This compound has also shown promise in lipid-lowering effects, making it a candidate for managing hyperlipidemia.

- Research Evidence : Animal studies indicate that administration of this compound leads to a significant reduction in serum cholesterol and triglycerides levels.

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with type 2 diabetes showed that supplementation with this compound resulted in improved glycemic control and reduced oxidative stress markers.

- Case Study 2 : In a cohort study examining elderly patients at risk for Alzheimer's disease, those receiving this compound exhibited slower cognitive decline compared to the control group.

Eigenschaften

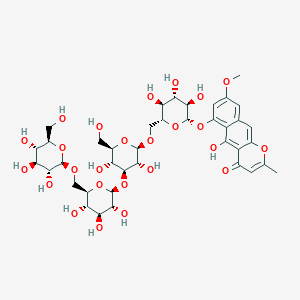

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDWELARBQGBQ-PFLZFKCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structure of Cassiaside B2 and what is its significance?

A1: this compound is a naphthopyrone glycoside. Its structure consists of a rubrofusarin aglycone with a chain of four glucose molecules attached at the 6-position. [, , ] This unique structure contributes to its biological activities, making it an interesting target for scientific investigation.

Q2: Can this compound be used as a marker for quality control of Semen Cassiae?

A3: Yes, studies show that this compound, along with other major compounds, can be successfully used in a standardized reference extract for quality control of Semen Cassiae. [] This approach offers a practical and reliable method for ensuring the consistency and quality of this traditional Chinese medicine.

Q3: Does the presence of glucose molecules in this compound influence its biological activity?

A4: Yes, research comparing rubrofusarin and its glycosylated derivatives, including this compound, revealed that the presence of glucose molecules can impact bioactivity. [] Specifically, while rubrofusarin demonstrated potent inhibitory activity against PTP1B and hMAO-A enzymes, its glycosides, including this compound, showed reduced activity. This suggests that the aglycone moiety plays a crucial role in the observed inhibitory effects, and glycosylation may modulate these interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.